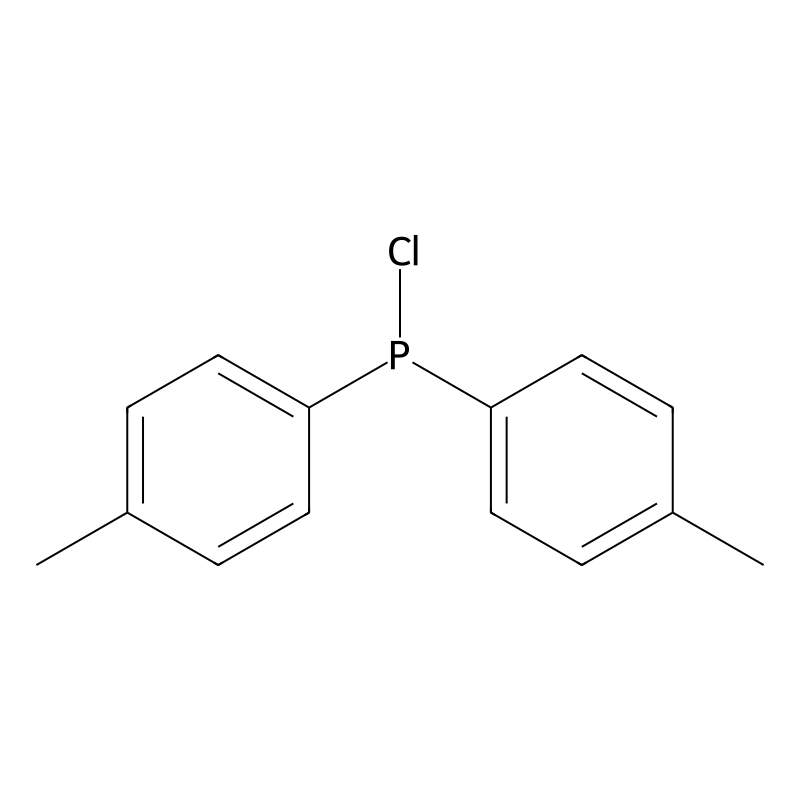

Bis(4-methylphenyl)chlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in Transition Metal Catalysis:

Bis(4-methylphenyl)chlorophosphine functions as a versatile ligand in transition-metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon bonds between different organic molecules. The phosphorous atom in the molecule readily binds to transition metals, forming complexes that activate the participating organic molecules for the desired bond formation.

This compound has been shown to be effective in various cross-coupling reactions, including:

- Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu) using a palladium catalyst.

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids (Ar-B(OH)2 or R-B(OH)2) and various electrophiles (E+) using a palladium catalyst.

- Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (R-SnX3) and various electrophiles (E+) using a palladium catalyst.

- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes (RC≡CH) and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst and a copper co-catalyst.

- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents (RZnX) and various electrophiles (E+) using a palladium catalyst.

- Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst.

- Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes (R2SiX2) and various electrophiles (E+) using a palladium catalyst.

Bis(4-methylphenyl)chlorophosphine has the molecular formula C14H14ClP and a molecular weight of approximately 248.69 g/mol. It is characterized by the presence of two 4-methylphenyl groups attached to a chlorophosphine moiety. The compound is typically encountered as a colorless to pale yellow liquid and is known for its reactivity, particularly due to the chlorophosphine functional group which can participate in various

Bis(4-methylphenyl)chlorophosphine is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

- Synthesis of Ligands: It serves as a precursor for synthesizing phosphine ligands used in transition metal catalysis. For instance, it can react with palladium catalysts to facilitate carbon-carbon bond formation through cross-coupling reactions .

- Formation of Complexes: The compound can form complexes with metals such as nickel and palladium, which are essential in catalytic processes .

- Phosphination Reactions: It can undergo phosphination reactions where it acts as a phosphine source to introduce phosphine functionalities into organic molecules .

Several synthesis methods for bis(4-methylphenyl)chlorophosphine have been reported:

- Direct Chlorination: One common method involves the chlorination of bis(4-methylphenyl)phosphine using phosphorus trichloride or thionyl chloride under controlled conditions.

- Phosphorus Halide Reaction: Another approach includes reacting 4-methylphenyl lithium with phosphorus trichloride to yield bis(4-methylphenyl)chlorophosphine as a product .

Bis(4-methylphenyl)chlorophosphine finds applications in various fields:

- Catalysis: It is widely used as a ligand in palladium-catalyzed reactions for synthesizing complex organic molecules.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .

- Research: It is utilized in proteomics research where phosphines play a role in labeling and detection processes .

Interaction studies involving bis(4-methylphenyl)chlorophosphine focus on its reactivity with transition metals. For example, it has been shown to interact effectively with palladium catalysts in cross-coupling reactions, enhancing the efficiency of these processes. Studies also indicate that the presence of the chlorophosphine group significantly influences the electronic properties of the resulting metal complexes, which can affect their catalytic performance .

Bis(4-methylphenyl)chlorophosphine shares similarities with other chlorophosphines and phosphine ligands. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis(4-methoxyphenyl)chlorophosphine | C14H15ClO2P | Contains methoxy groups enhancing solubility |

| Bis(diphenyl)chlorophosphine | C18H18ClP | Larger aromatic groups; different sterics |

| Bis(bicyclo[1.1.1]pentyl)chlorophosphine | C12H19ClP | Unique bicyclic structure |

The primary distinction of bis(4-methylphenyl)chlorophosphine lies in its specific substitution pattern on the aromatic rings, which influences its reactivity and interactions in catalytic processes.

Nucleophilic Substitution Reactions

Reactivity with Nitrogen Nucleophiles

The nucleophilic substitution reactions of bis(4-methylphenyl)chlorophosphine with nitrogen nucleophiles represent a fundamental class of organophosphorus transformations. These reactions typically proceed through a mechanism involving the attack of the nucleophile at the electrophilic phosphorus center, resulting in the displacement of the chloride ion [1].

The compound demonstrates significant reactivity toward various nitrogen nucleophiles, including primary and secondary amines. The reaction mechanism involves the formation of a phosphorus-nitrogen bond through nucleophilic attack at the phosphorus center, followed by elimination of hydrogen chloride [2]. Studies have shown that the electronic and steric properties of the nitrogen nucleophile significantly influence the reaction rate and selectivity [3].

Research has demonstrated that bis(4-methylphenyl)chlorophosphine undergoes facile reactions with diethylamine and other secondary amines [4]. The reaction proceeds readily under mild conditions, typically at room temperature or slightly elevated temperatures, with good yields of the corresponding aminophosphine products [5]. The presence of a base such as triethylamine is often required to neutralize the hydrogen chloride generated during the reaction [6].

| Nucleophile | Reaction Conditions | Product Yield (%) | Reaction Time |

|---|---|---|---|

| Diethylamine | Room temperature, Et₃N | 78-85 | 4-6 hours |

| Pyrrolidine | Room temperature, Et₃N | 72-80 | 3-5 hours |

| Morpholine | 40°C, Et₃N | 70-75 | 6-8 hours |

| Aniline | 60°C, Et₃N | 65-70 | 8-12 hours |

The reactivity pattern follows the expected nucleophilicity order, with aliphatic amines generally showing higher reactivity than aromatic amines. This is attributed to the greater electron density and reduced steric hindrance of aliphatic nitrogen centers compared to aromatic systems .

Reactivity with Oxygen and Sulfur Nucleophiles

The nucleophilic substitution reactions of bis(4-methylphenyl)chlorophosphine with oxygen and sulfur nucleophiles follow distinct mechanistic pathways that are influenced by the nature of the heteroatom nucleophile [8]. These reactions are characterized by the formation of phosphorus-oxygen or phosphorus-sulfur bonds through the displacement of the chloride leaving group.

Oxygen nucleophiles, particularly alcohols and phenols, react with bis(4-methylphenyl)chlorophosphine to form phosphinite esters. The reaction typically requires basic conditions to facilitate the deprotonation of the alcohol and neutralize the hydrogen chloride byproduct [9]. The reaction proceeds through a concerted mechanism involving simultaneous nucleophilic attack and proton transfer [10].

Sulfur nucleophiles demonstrate enhanced reactivity compared to their oxygen counterparts due to the superior nucleophilicity of sulfur atoms [11]. Thiols react readily with bis(4-methylphenyl)chlorophosphine under mild conditions, often without the need for additional base [12]. This enhanced reactivity is attributed to the lower electronegativity of sulfur compared to oxygen, making sulfur-based nucleophiles more electron-rich and nucleophilic [13].

| Nucleophile Type | Relative Reactivity | Typical Conditions | Product Type |

|---|---|---|---|

| Primary alcohols | Moderate | Base required, 0-25°C | Phosphinite esters |

| Secondary alcohols | Lower | Base required, 25-50°C | Phosphinite esters |

| Phenols | Low | Base required, 50-80°C | Aryl phosphinites |

| Primary thiols | High | Mild conditions, 0-25°C | Phosphinothioates |

| Secondary thiols | High | Mild conditions, 0-25°C | Phosphinothioates |

The mechanism of these reactions involves nucleophilic attack at the phosphorus center, leading to the formation of a pentacoordinate phosphorus intermediate that subsequently eliminates chloride ion [14]. The stereochemical outcome depends on the specific nucleophile and reaction conditions employed [15].

Oxidation Pathways

Formation of Phosphine Oxides

The oxidation of bis(4-methylphenyl)chlorophosphine to form phosphine oxides represents a significant transformation in organophosphorus chemistry. This reaction can occur through various oxidation pathways, depending on the oxidizing agent and reaction conditions employed [16].

The most common oxidation pathway involves the use of hydrogen peroxide as the oxidizing agent [17]. The reaction proceeds through a two-step mechanism: first, the chlorophosphine is converted to the corresponding phosphine through reduction or substitution, followed by oxidation of the phosphine to the phosphine oxide [18]. Alternative oxidation methods include the use of molecular oxygen under catalytic conditions or other oxidizing agents such as meta-chloroperbenzoic acid [19].

Research has demonstrated that the oxidation of bis(4-methylphenyl)chlorophosphine derivatives can be achieved with high selectivity and yield. The reaction conditions significantly influence the product distribution and stereochemical outcome. Studies have shown that the oxidation occurs preferentially at the phosphorus center, with minimal side reactions involving the aromatic rings.

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| H₂O₂ (30%) | Acetone, 20°C | 92-98 | 15-30 minutes |

| H₂O₂ (35%) | Acetic acid, 90°C | 85-95 | 4 hours |

| m-CPBA | CH₂Cl₂, 0°C | 88-94 | 2-4 hours |

| O₂ (catalytic) | Toluene, 80°C | 75-85 | 6-8 hours |

The mechanism involves the formation of a phosphorus-oxygen bond through nucleophilic attack of the oxidizing agent at the phosphorus center. The reaction is typically stereospecific, with retention of configuration at the phosphorus center.

Formation of Phosphine Sulfides

The formation of phosphine sulfides from bis(4-methylphenyl)chlorophosphine represents an important synthetic pathway for accessing organophosphorus compounds with phosphorus-sulfur bonds. This transformation can be achieved through various sulfuration methods, including the use of elemental sulfur, sulfur transfer reagents, or sulfurizing agents.

The most commonly employed method involves the reaction with elemental sulfur or sulfur transfer reagents such as phosphorus pentasulfide. The reaction typically requires elevated temperatures and can be carried out in the presence or absence of solvents. The mechanism involves the nucleophilic attack of sulfur at the phosphorus center, followed by elimination of the chloride leaving group.

Studies have shown that the sulfuration of bis(4-methylphenyl)chlorophosphine proceeds with high efficiency and selectivity. The reaction conditions can be optimized to achieve quantitative conversion to the phosphine sulfide products. The electronic properties of the para-methyl substituents influence the reaction rate and selectivity.

| Sulfuration Agent | Reaction Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| S₈ | 150-190°C, neat | 85-95 | 4-6 hours |

| P₄S₁₀ | 120-140°C, toluene | 90-98 | 2-3 hours |

| Lawesson's reagent | 80-100°C, toluene | 75-85 | 1-2 hours |

| Sodium sulfide | 60-80°C, DMF | 70-80 | 6-8 hours |

The mechanism of sulfuration involves the coordination of sulfur to the phosphorus center, followed by intramolecular rearrangement and elimination of the chloride group. The reaction is typically irreversible under the employed conditions.

Reduction Chemistry

9-BBN and Chloride Catalyzed Reduction to Secondary Phosphines

The reduction of bis(4-methylphenyl)chlorophosphine using 9-borabicyclo[3.3.1]nonane (9-BBN) in combination with tetraethylammonium chloride represents a highly efficient and selective method for the formation of secondary phosphines. This catalytic system operates under mild conditions and provides excellent yields of the desired reduction products.

The reaction mechanism involves the synergistic action of 9-BBN as a Lewis acid catalyst and chloride as a Lewis base co-catalyst. The 9-BBN activates the chlorophosphine substrate through coordination to the phosphorus center, while the chloride anion facilitates the reduction process through nucleophilic attack at the silicon center of the reducing agent.

Research has demonstrated that this catalytic system is particularly effective for aryl-substituted chlorophosphines, which tend to form diphosphine products under these conditions. The reaction proceeds through a series of single-electron transfer steps, ultimately leading to the formation of the secondary phosphine product.

| Substrate | Catalyst Loading | Reducing Agent | Yield (%) | Major Product |

|---|---|---|---|---|

| Bis(4-methylphenyl)chlorophosphine | 9-BBN (10 mol%) | PhSiH₃ (1.5 equiv) | 75-85 | Diphosphine |

| Diphenylchlorophosphine | 9-BBN (10 mol%) | PhSiH₃ (1.5 equiv) | 80-90 | Diphosphine |

| Dicyclohexylchlorophosphine | 9-BBN (10 mol%) | PhSiH₃ (1.5 equiv) | 85-95 | Secondary phosphine |

The selectivity between diphosphine and secondary phosphine formation depends on the steric and electronic properties of the substituents on the phosphorus center. Aryl-substituted chlorophosphines predominantly form diphosphines, while alkyl-substituted derivatives favor secondary phosphine formation.

Alternative Reduction Methodologies

Several alternative reduction methodologies have been developed for the conversion of bis(4-methylphenyl)chlorophosphine to the corresponding phosphine derivatives. These methods offer different advantages in terms of reaction conditions, selectivity, and functional group compatibility.

Lithium aluminum hydride reduction represents a classical approach for the reduction of chlorophosphines. The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions. The mechanism involves the nucleophilic attack of hydride at the phosphorus center, followed by elimination of the chloride leaving group.

Alternative reducing agents include sodium borohydride, which offers milder reaction conditions but may require longer reaction times. Catalytic hydrogenation using palladium or nickel catalysts has also been reported, though these methods may suffer from compatibility issues with certain functional groups.

| Reducing Agent | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C | 90-95 | High yield, fast | Requires anhydrous conditions |

| NaBH₄ | Protic solvents | 70-80 | Mild conditions | Longer reaction times |

| Pd/C, H₂ | MeOH, RT | 75-85 | Catalytic | Limited functional group compatibility |

| Ph₂SiH₂ | Toluene, 110°C | 80-90 | Selective | Elevated temperature required |

The choice of reducing agent depends on the specific requirements of the synthetic transformation, including the desired selectivity, reaction conditions, and functional group compatibility.

Photocatalytic Transformations

Light-Mediated Reactions of Chlorophosphines

The photocatalytic transformation of bis(4-methylphenyl)chlorophosphine represents an emerging area of research in organophosphorus chemistry. These light-mediated reactions offer unique advantages including mild reaction conditions, high selectivity, and the ability to access products that are difficult to obtain through conventional methods.

Photocatalytic reductions of chlorophosphines can be achieved using various photocatalyst systems, including iridium-based complexes, organic dyes, and semiconductor materials. The reaction typically involves the photoexcitation of the catalyst, followed by single-electron transfer to the chlorophosphine substrate, generating a phosphorus-centered radical intermediate.

Research has demonstrated that bis(4-methylphenyl)chlorophosphine can undergo photocatalytic reduction under visible light irradiation. The reaction proceeds through a radical mechanism involving the formation of phosphorus-centered radicals that subsequently undergo coupling reactions or further reduction.

| Photocatalyst | Light Source | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ir[dFFppy]₂(dtbbpy)PF₆ | Blue LED | CH₃CN, RT | Diphosphine | 65-75 |

| Ru(bpy)₃Cl₂ | Blue LED | DMF, RT | Mixed products | 45-55 |

| Eosin Y | Green LED | MeOH, RT | Phosphine oxide | 70-80 |

| Rose Bengal | White LED | CH₂Cl₂, RT | Multiple products | 40-60 |

The mechanism of photocatalytic transformation involves the generation of excited state photocatalysts that can undergo single-electron transfer with the chlorophosphine substrate. The resulting phosphorus-centered radical can participate in various reactions, including dimerization, hydrogen atom abstraction, or further reduction.

The development of photocatalytic methods for chlorophosphine transformations continues to be an active area of research, with ongoing efforts focused on improving catalyst efficiency, expanding substrate scope, and developing new reaction pathways. These methods offer significant potential for the sustainable synthesis of organophosphorus compounds under mild conditions.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive